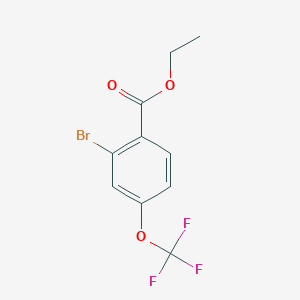

2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester

Description

2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester is a fluorinated aromatic ester characterized by a bromine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzoic acid backbone, esterified with ethanol. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate.

Key properties include:

- Electron-withdrawing substituents: The -OCF₃ group enhances electrophilicity and stability, while bromine contributes to halogen bonding interactions.

- Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

- Availability: Discontinued in commercial quantities (1g–10g) as of 2025, indicating niche research use .

Properties

IUPAC Name |

ethyl 2-bromo-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-4-3-6(5-8(7)11)17-10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYMJZRQLXDFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester typically involves the esterification of 2-Bromo-4-(trifluoromethoxy)benzoic acid. The benzoic acid derivative can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 4-(trifluoromethoxy)benzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Coupling reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

Nucleophilic substitution: Substituted benzoic acid derivatives.

Ester hydrolysis: 2-Bromo-4-(trifluoromethoxy)benzoic acid.

Coupling reactions:

Scientific Research Applications

2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester is utilized in various scientific research applications:

Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Exploration of its derivatives for pharmaceutical applications, including anti-inflammatory and anticancer agents.

Industry: Use in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester in chemical reactions involves the activation of the bromine atom and the ester group. The bromine atom can undergo nucleophilic substitution, while the ester group can be hydrolyzed under acidic or basic conditions. In coupling reactions, the compound acts as an electrophile, with the palladium catalyst facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent-Based Comparisons

Key Findings :

- Trifluoromethoxy (-OCF₃) vs. trifluoromethyl (-CF₃): The -OCF₃ group offers greater steric bulk and moderate electron withdrawal compared to -CF₃, influencing reactivity in nucleophilic aromatic substitution .

- Halogen diversity (Br, Cl, F): Chlorine and fluorine substituents enhance metabolic stability and binding affinity in drug candidates .

Ester Group Modifications

Table 2: Ester Chain Length and Backbone Comparisons

Key Findings :

- Aromatic vs. aliphatic esters : Aromatic esters (e.g., benzoic acid derivatives) exhibit higher melting points and lower volatility than aliphatic analogs due to π-π stacking .

- Chain length : Longer ester chains (e.g., butyl) increase lipophilicity, enhancing membrane permeability in bioactive compounds .

Heterocyclic and Functional Group Analogues

Table 3: Heterocyclic and Functional Group Variations

Biological Activity

2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester is a synthetic organic compound notable for its unique trifluoromethoxy substituent and bromine atom, which contribute to its chemical reactivity and potential biological activity. This compound is classified as a benzoate ester and has garnered attention for its applications in pharmaceuticals and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : C10H8BrF3O3

- Molecular Weight : Approximately 297.07 g/mol

- Physical State : Solid

- Density : Approximately 1.5 g/cm³ (exact values may vary)

- Boiling Point : Varies with purity and atmospheric pressure

The trifluoromethoxy group enhances lipophilicity, which can improve the compound's pharmacokinetic properties, including absorption and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The presence of the trifluoromethoxy group significantly affects its binding properties, potentially enhancing its efficacy against certain biological targets involved in disease processes.

Pharmacological Applications

Research indicates that compounds with similar structures have shown promise in various therapeutic areas, including:

- Antimicrobial Activity : Derivatives of benzoic acid esters have been explored for their potential against bacterial infections.

- Antitumor Activity : Some studies suggest that related compounds may inhibit cancer cell proliferation by disrupting mitotic processes .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.

Case Studies and Research Findings

-

Antitubercular Activity :

A study demonstrated that derivatives of related compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting that this compound could be further investigated for similar applications in tuberculosis treatment . -

Cell Cycle Disruption :

Research has shown that compounds with similar structural features can induce multipolar spindle formation in cancer cells, leading to cell death. This property could make this compound a candidate for further exploration in cancer therapy . -

Inhibition Studies :

The compound's ability to inhibit key enzymes involved in metabolic pathways has been documented, indicating a potential role in drug development aimed at metabolic disorders.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C10H8BrF3O3 | Potential antimicrobial and antitumor effects | Unique trifluoromethoxy group enhances activity |

| PA-824 | C13H11N3O5S | Antitubercular activity | Demonstrated efficacy in clinical trials |

| Ethyl 2-bromo-6-(trifluoromethoxy)benzoate | C10H8BrF3O2 | Pharmaceutical intermediate | Similar structural features |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-4-(trifluoromethoxy)benzoic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoic acid derivative. For example, bromination of 4-(trifluoromethoxy)benzoic acid ethyl ester using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride at 80°C can achieve regioselective bromination at the ortho position . Alternatively, esterification of 2-bromo-4-(trifluoromethoxy)benzoic acid with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst under reflux yields the ethyl ester . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product with >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C2, trifluoromethoxy at C4) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C₁₀H₈BrF₃O₃ requires m/z ~343.96) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer :

- Hazards : Skin/eye irritation (H315, H319) and respiratory sensitization (H335) due to bromine and ester groups .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodological Answer : The trifluoromethoxy group (-OCF₃) is a strong meta-directing, electron-withdrawing group due to its inductive (-I) effect. In EAS (e.g., nitration), bromine at C2 further deactivates the ring, directing incoming electrophiles to the para position relative to the -OCF₃ group (C5). Computational studies (DFT) can predict charge distribution, while experimental validation uses isotopic labeling or competitive reaction monitoring .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from rotameric equilibria of the ester group or impurities. Strategies include:

- Variable Temperature NMR : To freeze rotamers and simplify splitting .

- 2D NMR (COSY, NOESY) : To confirm coupling between adjacent protons (e.g., aromatic H6 and H5) .

- X-ray Crystallography : To unambiguously assign substituent positions .

Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis) during functionalization of this compound?

- Methodological Answer :

- Protection of the ester : Use tert-butyl groups or silyl ethers to shield the ester during bromination or cross-coupling reactions .

- Low-Temperature Conditions : Perform reactions at –20°C to slow hydrolysis .

- Anhydrous Solvents : Use dried DCM or THF with molecular sieves to suppress water-mediated degradation .

Q. How can this compound serve as a precursor for bioactive molecules (e.g., enzyme inhibitors)?

- Methodological Answer :

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups to generate derivatives for kinase inhibition studies .

- Ester Hydrolysis : Convert to the free acid (2-bromo-4-(trifluoromethoxy)benzoic acid) for carboxylate-based ligand design in metalloenzyme studies .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against targets like COX-2 or HSL .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Reproducibility Checks : Validate purity via DSC (differential scanning calorimetry) for melting point consistency .

- Solubility Profiling : Use a standardized protocol (e.g., shake-flask method in PBS pH 7.4) to compare with literature .

Q. What analytical approaches confirm the absence of regioisomers (e.g., 3-bromo vs. 2-bromo substitution)?

- Methodological Answer :

- GC-MS with Derivatization : Convert isomers to volatile derivatives (e.g., TMS ethers) for separation .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track substitution patterns via NMR .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈BrF₃O₃ | |

| CAS No. | 1214378-94-5 | |

| Melting Point | 45–48°C (lit.) | |

| HPLC Purity | >97% (C18 column, MeOH/H₂O 70:30) | |

| Hazard Statements | H315, H319, H335 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.